molecular formula C18H21NO4S B2768094 4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide CAS No. 1105221-70-2

4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide

Cat. No.: B2768094
CAS No.: 1105221-70-2
M. Wt: 347.43
InChI Key: SBJPBPJCQBCGRA-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyl group, a benzenesulfonamide moiety, and a dimethylphenoxyethyl side chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.

    Industry: The compound can be used in the development of new materials, catalysts, or chemical sensors.

Mechanism of Action

The mechanism by which 4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

4-acetyl-N-(2-(3,5-dimethylphenoxy)ethyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

4-acetyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-10-14(2)12-17(11-13)23-9-8-19-24(21,22)18-6-4-16(5-7-18)15(3)20/h4-7,10-12,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJPBPJCQBCGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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